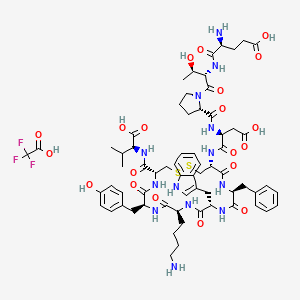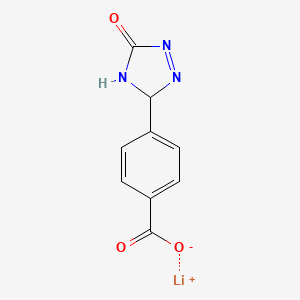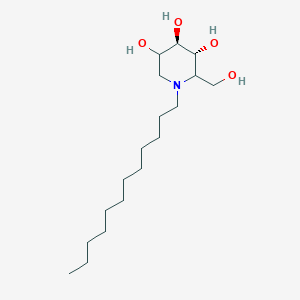![molecular formula C12H11ClN2O4S B12354491 7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)
7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a cyclopropylamino group and two carboxylic acid groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride typically involves multi-step organic synthesis. The process begins with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the cyclopropylamino group and the carboxylic acid groups. Common reagents used in these reactions include cyclopropylamine, thieno[3,2-b]pyridine derivatives, and various carboxylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound in bulk quantities with consistent quality.
化学反应分析
Types of Reactions
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
科学研究应用
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
作用机制
The mechanism of action of 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 6-ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate
- 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid
Uniqueness
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and biological studies.
属性
分子式 |
C12H11ClN2O4S |
|---|---|
分子量 |
314.75 g/mol |
IUPAC 名称 |
7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-6H,1-2H2,(H,15,16)(H,17,18);1H |
InChI 键 |
OJPHCUIJCHGHHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N=C2C(C=NC3=C2SC=C3C(=O)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)


![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)
![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
